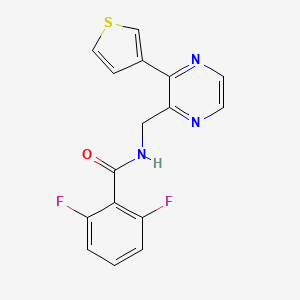

2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Overview

Description

2,6-Difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a pyrazine core substituted with a thiophen-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine derivative, which is then coupled with a thiophene-containing intermediate. The final step involves the introduction of the benzamide group. Key reagents and conditions include:

Formation of Pyrazine Derivative: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Coupling with Thiophene Intermediate: This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.

Introduction of Benzamide Group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over palladium on carbon (Pd/C).

Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: Hydrogen gas, Pd/C, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating various reactions and interactions .

Biology

The compound's biological applications are significant:

- Drug Discovery : Its structural characteristics enable interactions with biological macromolecules, making it a candidate for drug development targeting specific enzymes or receptors. The difluoro groups enhance hydrophobic interactions, potentially increasing binding affinity to target proteins involved in disease pathways .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by inhibiting bacterial growth through mechanisms such as targeting the FtsZ protein essential for bacterial cell division .

Industry

In industrial applications, this compound can be utilized in developing advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for incorporation into devices that require efficient charge transport .

Case Studies

- Antimicrobial Studies : Research has shown that derivatives similar to this compound exhibit significant antimicrobial activity against various bacterial strains. These studies highlight the potential of this compound in developing new antibacterial agents .

- Cancer Research : Investigations into the anticancer properties of related benzamide derivatives suggest that they may inhibit key enzymes involved in cell proliferation and survival. This opens avenues for exploring this compound as a therapeutic candidate in oncology .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the aromatic rings facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements are compared to similar derivatives in Table 1.

Key Observations :

- The thiophen-3-yl group in the target compound distinguishes it from RO2959’s thiazole-dihydropyridine system and GSK-7975A’s trifluoromethyl-hydroxyl benzyl group.

- Fluorine atoms at the 2,6-positions of the benzamide are conserved across analogs, likely enhancing metabolic stability and binding interactions.

Pharmacological Activity

- RO2959 : Inhibits SOCE (store-operated calcium entry) by blocking CRAC channels, reducing T-cell receptor (TCR)-mediated cytokine production and proliferation .

- GSK-5503A/GSK-7975A: Selective CRAC channel blockers with immunosuppressive effects; GSK-7975A’s trifluoromethyl group may enhance membrane permeability .

- Diflubenzuron : A benzamide insecticide targeting chitin synthesis, illustrating the structural versatility of this scaffold .

The thiophene moiety in the target compound could modulate solubility or target affinity compared to thiazole (RO2959) or aromatic systems (GSK-7975A).

Biological Activity

2,6-Difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C17H13F2N3OS

- Molecular Weight : 345.37 g/mol

- IUPAC Name : 2-(2,4-difluorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide

Synthesis

The synthesis of this compound typically involves the reaction between 2,6-difluoroaniline and thiophenes in the presence of appropriate coupling agents. The resulting compound can be purified using standard chromatographic techniques.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has shown significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 25.3 ± 4.6 | |

| SNU16 (Gastric Cancer) | 77.4 ± 6.2 | |

| H1975 (NSCLC) | 5.3 |

The compound's mechanism appears to involve the inhibition of specific kinases associated with tumor growth, such as FGFR1 and EGFR, which are critical in various oncogenic pathways.

The compound acts as an inhibitor of several kinases, demonstrating selectivity for FGFR1 with an IC50 value of approximately 69.1 ± 19.8 nM. The structural modifications in the compound enhance its binding affinity to these targets, leading to reduced cell proliferation in cancer models .

Antiviral Activity

Emerging research indicates that compounds similar to this compound exhibit antiviral properties. For example, derivatives with similar structures have shown activity against viral infections by targeting viral replication processes .

Case Studies

-

In Vivo Mouse Model Study :

A study conducted on mice bearing xenografts demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well tolerated with no significant toxicity observed at therapeutic doses. -

Cell Line Studies :

In vitro assays using various cancer cell lines demonstrated that the compound effectively induces apoptosis and inhibits cell cycle progression through modulation of key regulatory proteins involved in these processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide?

- Synthetic Routes :

- The compound can be synthesized via multi-step reactions involving coupling of 2,6-difluorobenzamide derivatives with thiophene-pyrazine intermediates. For example, amide bond formation between 2,6-difluorobenzoyl chloride and a pyrazine-methylamine intermediate (e.g., 3-(thiophen-3-yl)pyrazin-2-yl)methanamine) under anhydrous conditions with a base like triethylamine .

- Purification often employs column chromatography or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC) .

- Characterization :

- Nuclear Magnetic Resonance (NMR; ¹H, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. For instance, ¹⁹F NMR can resolve fluorine environments (e.g., -123.1 ppm and -107.6 ppm for difluoro substituents in similar compounds) .

- Infrared (IR) spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹) .

Q. How can the structural conformation of this compound be analyzed experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction is ideal for resolving bond angles, torsion angles, and intermolecular interactions. Programs like SHELXL (for refinement) and Phaser (for molecular replacement) are widely used .

- Comparative NMR Analysis : Compare experimental ¹H/¹⁹F NMR shifts with computational predictions (e.g., DFT calculations) to validate electronic effects of fluorine and thiophene groups .

Q. What preliminary assays are suitable for screening its biological activity?

- In Vitro Enzyme Inhibition : Test against kinases (e.g., BRAFV600E) or receptors using fluorescence-based assays. Similar difluorobenzamide derivatives show nanomolar-level inhibition .

- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Structural analogs exhibit IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

- Reaction Optimization :

- Use Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, temperature). For example, replacing polar aprotic solvents (DMF) with acetonitrile may reduce side reactions .

- Catalytic systems (e.g., Pd/C for coupling steps) can enhance efficiency.

Q. How to resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare datasets for analogs (e.g., fluoro-substituted benzamides) to identify trends. For instance, 2,6-difluoro substitution enhances kinase inhibition but reduces solubility .

- Assay Standardization : Ensure consistent cell lines, assay conditions (e.g., pH, serum concentration), and controls. Discrepancies in IC₅₀ values may stem from varying protocols .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., DDR1 kinase). The thiophene-pyrazine moiety may occupy hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantify the impact of fluorine substitution on binding affinity. Fluorine’s electronegativity can alter hydrogen-bonding networks .

Q. How to design derivatives for improved pharmacokinetics?

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- LogP Optimization : Replace the thiophene ring with bioisosteres (e.g., furan) to balance lipophilicity and aqueous solubility .

Q. Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy. Safety data for analogs indicate no acute toxicity but recommend avoiding inhalation .

- Waste Disposal : Degrade amide bonds via alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Q. How to validate target engagement in cellular models?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates treated with the compound .

Properties

IUPAC Name |

2,6-difluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS/c17-11-2-1-3-12(18)14(11)16(22)21-8-13-15(20-6-5-19-13)10-4-7-23-9-10/h1-7,9H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWHCUZFSZFXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.